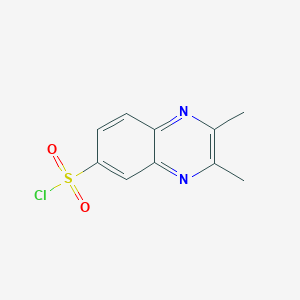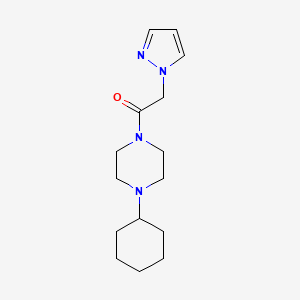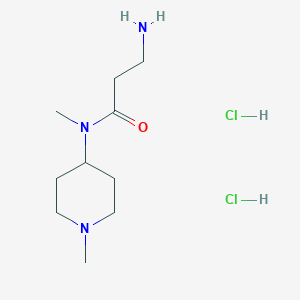
2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride” can be represented by the SMILES stringCl.Cl.Cc1cc (C)nc (CCN)n1 . The InChI code for this compound is 1S/C8H12N2O.2ClH/c1-6 (9)7-3-4-10-8 (5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H . Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 226.11 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
1. Ethylene Oligomerization Catalyst
Nyamato, Ojwach, and Akerman (2016) conducted a study on the reductions of compounds including 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, producing its amine analogues. These compounds, when reacted with nickel(II) complexes, formed active ethylene oligomerization catalysts, mostly yielding ethylene dimers. This research demonstrates the application of such compounds in industrial catalysis processes (Nyamato, Ojwach, & Akerman, 2016).
2. Solubility Studies
Liu et al. (2010) explored the solubility of compounds like 2,4-dichloro-5-methoxypyrimidine in various solvents. These studies are essential for understanding the chemical properties and potential applications of such compounds in different environments (Liu et al., 2010).
3. Methoxycarbonylation of Olefins
Zulu, Nyamato, Tshabalala, and Ojwach (2020) investigated the methoxycarbonylation of higher olefins using palladium(II) complexes of ligands, including 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine. Their research highlights the use of these complexes as catalysts in organic synthesis, particularly in the production of linear and branched esters (Zulu et al., 2020).
4. DNA Binding and Nuclease Activity Studies
Kumar et al. (2012) conducted studies on Cu(II) complexes of ligands, including 2-(pyridine-2-yl)-N-((pyridine-2-yl)methyl)ethanamine, focusing on their DNA binding properties, nuclease activity, and cytotoxicity. These studies are crucial for understanding the potential biomedical applications of such compounds (Kumar et al., 2012).
5. Luminescence Properties and Photochemistry
Szabo and Berens (1975) examined the luminescence properties of 4-amino-2-methoxypyrimidine, providing insights into its potential applications in photochemistry and materials science (Szabo & Berens, 1975).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the following hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-(4-methoxypyrimidin-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-11-7-3-5-9-6(10-7)2-4-8;;/h3,5H,2,4,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVMMIQSAZVYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(2-hydroxyethyl)hexanamide](/img/structure/B2464276.png)


![Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate](/img/structure/B2464280.png)
![1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2464281.png)

![N-(2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2464283.png)

